molecular formula C25H27N3O3 B2679706 Ethyl 3-{[2-(4-methylpiperidine-1-carbonyl)quinolin-4-yl]amino}benzoate CAS No. 1226453-83-3

Ethyl 3-{[2-(4-methylpiperidine-1-carbonyl)quinolin-4-yl]amino}benzoate

Cat. No.: B2679706
CAS No.: 1226453-83-3
M. Wt: 417.509
InChI Key: NSRKEAIXUNWXMH-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-(4-methylpiperidine-1-carbonyl)quinolin-4-yl]amino}benzoate is a complex organic compound that features a quinoline core, a piperidine ring, and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-{[2-(4-methylpiperidine-1-carbonyl)quinolin-4-yl]amino}benzoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of the aniline derivative with a ketone in the presence of an acid catalyst.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the quinoline intermediate.

    Formation of the Benzoate Ester: The final step involves the esterification of the quinoline-piperidine intermediate with ethyl benzoate under acidic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Types of Reactions:

    Oxidation: The quinoline core can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydride reagents like sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, bromine for halogenation.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Amines from nitro groups.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Ethyl 3-{[2-(4-methylpiperidine-1-carbonyl)quinolin-4-yl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-{[2-(4-methylpiperidine-1-carbonyl)quinolin-4-yl]amino}benzoate involves its interaction with specific molecular targets within biological systems. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The benzoate ester group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, which also feature a quinoline core, are well-known for their antimalarial properties.

    Piperidine Derivatives: Compounds such as piperidine itself and its derivatives are widely used in pharmaceuticals for their biological activity.

    Benzoate Esters: Ethyl benzoate and other benzoate esters are commonly used as flavoring agents and in the synthesis of various organic compounds.

Uniqueness: Ethyl 3-{[2-(4-methylpiperidine-1-carbonyl)quinolin-4-yl]amino}benzoate is unique due to its combination of a quinoline core, a piperidine ring, and a benzoate ester. This unique structure allows it to exhibit a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

ethyl 3-[[2-(4-methylpiperidine-1-carbonyl)quinolin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-3-31-25(30)18-7-6-8-19(15-18)26-22-16-23(27-21-10-5-4-9-20(21)22)24(29)28-13-11-17(2)12-14-28/h4-10,15-17H,3,11-14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRKEAIXUNWXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCC(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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